2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid
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Description
The compound of interest, 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid, is a derivative of 1,3-oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and metabolic stability of compounds.
Synthesis Analysis
The synthesis of 1,3-oxazole derivatives can be achieved through various methods. For instance, the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride leads to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, which can be further modified to remove the methylthio group and introduce other substituents . Additionally, the synthesis of trifluoromethyl-substituted heterocyclic compounds, such as 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, can be performed using rhodium-catalyzed reactions starting from ethyl 3,3,3-trifluoro-2-diazopropionate .
Molecular Structure Analysis
The molecular structure of 1,3-oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The introduction of various substituents at different positions on the ring can significantly affect the compound's electronic properties and reactivity. For example, the presence of a trifluoromethyl group can increase the compound's lipophilicity and electronic stability .
Chemical Reactions Analysis
1,3-oxazole derivatives can undergo a variety of chemical reactions, including cycloadditions, substitutions, and transformations. For example, the prepared amino acids from 5-amino-1,2,3-triazole-4-carboxylic acid can be employed for the preparation of triazole-containing dipeptides . Furthermore, the methylthio group at the C4 position of the oxazole ring can be removed or oxidized to form different derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the ring. The trifluoromethyl group, in particular, is known to increase the compound's resistance to metabolic degradation and to influence its pharmacokinetic properties . The introduction of electron-withdrawing or electron-donating groups can also affect the acidity or basicity of the compound.
Scientific Research Applications
Synthesis and Derivative Formation
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid and its derivatives are vital in the synthesis of various compounds. They serve as intermediates for creating functional derivatives, enabling the introduction of highly basic aliphatic amines into oxazole and facilitating the oxazol-2-yl moiety's integration into the oxazole ring. Such processes are crucial for developing new chemical entities with potential applications in medicinal chemistry and material science (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Facilitation of Oxazoles as Activated Carboxylic Acids
Oxazoles, including 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, act as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, showcasing their utility in synthesizing macrolides and other complex molecules. This characteristic underlines their importance in organic synthesis, particularly in constructing molecules with intricate structures (Wasserman, Gambale, & Pulwer, 1981).
Role in Amino Acid Synthesis
The compound and its derivatives play a significant role in synthesizing α-trifluoromethyl α-amino acids, which are crucial for pharmaceutical development. These amino acids, featuring aromatic, heteroaromatic, and ferrocenyl subunits, are synthesized through rearrangements involving benzyl alcohols. Such α-trifluoromethylated amino acids demonstrate the synthetic versatility of oxazole derivatives in creating building blocks for drug development (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
Antimicrobial Activity
Derivatives synthesized from 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid exhibit antimicrobial activity. This aspect is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The ability to synthesize compounds with significant antimicrobial properties underscores the importance of oxazole derivatives in medicinal chemistry (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRDBNLRNFKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379635 |
Source
|
Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18955-88-9 |
Source
|
Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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